molecular formula C15H15N B6247624 3-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 78317-98-3

3-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No. B6247624
CAS RN: 78317-98-3
M. Wt: 209.3
InChI Key:
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Description

3-Phenyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines . Tetrahydroquinolines are important structural motifs in various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been a topic of considerable research interest . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported for the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .


Chemical Reactions Analysis

The reaction of 1,2,3,4-tetrahydroquinoline proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline include a refractive index of 1.593, a boiling point of 113-117 °C/10 mmHg, a melting point of 9-14 °C, and a density of 1.061 g/mL at 25 °C .

Mechanism of Action

While the specific mechanism of action for 3-phenyl-1,2,3,4-tetrahydroquinoline is not mentioned in the retrieved papers, it’s worth noting that tetrahydroisoquinoline-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed and causes skin and eye irritation .

Future Directions

In recent years, considerable research interest has been witnessed toward the synthesis of C (1)-substituted derivatives of 1,2,3,4-tetrahydroquinoline, as they can act as precursors for various alkaloids displaying multifarious biological activities . The development of novel tetrahydroquinoline analogs with potent biological activity has garnered a lot of attention in the scientific community .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through a multi-step process involving the condensation of aniline with cyclohexanone, followed by reduction and cyclization reactions.", "Starting Materials": [ "Aniline", "Cyclohexanone", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Aniline is reacted with cyclohexanone in the presence of acetic acid and hydrochloric acid to form N-phenylcyclohexanone.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the carbonyl group of N-phenylcyclohexanone to form N-phenylcyclohexanol.", "Step 3: The reduction product is then treated with hydrochloric acid to protonate the hydroxyl group and form the corresponding chloride salt.", "Step 4: Sodium hydroxide is added to the reaction mixture to deprotonate the chloride salt and form the corresponding free base.", "Step 5: The free base is cyclized by heating with ethanol to form 3-phenyl-1,2,3,4-tetrahydroquinoline." ] }

CAS RN

78317-98-3

Product Name

3-phenyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C15H15N

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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